Enzyme Inhibition Profile: IC50 Values Across Three LiTryS Substrates
Trypanothione synthetase-IN-4 (15 µM) inhibits LiTryS with IC50 values of 7.3 µM (ATP), 7.8 µM (GSH), and 5.5 µM (Spd), demonstrating consistent, low-micromolar potency across all three natural substrates [1]. In contrast, the competitive inhibitor Compound 1 exhibits a markedly higher IC50 of 14.8 µM under comparable assay conditions (with spermidine as the polyamine substrate) . This near 3-fold difference in potency (5.5 µM vs. 14.8 µM) highlights the superior enzyme inhibition efficiency of Trypanothione synthetase-IN-4.
| Evidence Dimension | LiTryS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.5 µM (Spd), 7.3 µM (ATP), 7.8 µM (GSH) at 15 µM compound concentration |
| Comparator Or Baseline | Compound 1 (Trypanothione synthetase-IN-1): IC50 = 14.8 µM (with spermidine) |
| Quantified Difference | 2.7-fold lower IC50 for Trypanothione synthetase-IN-4 vs. Compound 1 |
| Conditions | In vitro enzyme assay; LiTryS; substrate concentrations not specified; data from Alcon-Calderon et al., 2022 |
Why This Matters
Lower IC50 values translate to more potent enzyme blockade, reducing the compound concentration required to achieve target engagement in biochemical and cellular assays.
- [1] Alcón-Calderón M, et al. Eur J Med Chem. 2022;243:114675. View Source
